molecular formula C13H20O2 B13533186 4-(4-Isopropoxyphenyl)butan-2-ol

4-(4-Isopropoxyphenyl)butan-2-ol

Cat. No.: B13533186
M. Wt: 208.30 g/mol
InChI Key: NKQIOFIHBFUDCJ-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-isopropoxyphenyl group

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)butan-2-ol

InChI

InChI=1S/C13H20O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3

InChI Key

NKQIOFIHBFUDCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)butan-2-ol typically involves the following steps:

    Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl site.

    Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.

    Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes to ensure economic viability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxyphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Isopropoxyphenyl)butan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and physical properties.

Biological Activity

4-(4-Isopropoxyphenyl)butan-2-ol, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, including pharmacology and agriculture.

The molecular formula of this compound is C13H18O2C_{13}H_{18}O_{2}, with a molecular weight of approximately 210.28 g/mol. Its structure features a butanol backbone substituted with an isopropoxy group and a phenyl ring, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight210.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
  • Insecticidal Activity : The compound has shown promise as an insecticide, particularly against agricultural pests. It acts as a feeding deterrent and growth inhibitor for larvae of certain species, making it a candidate for eco-friendly pest management solutions.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of various phenolic compounds on cancer cell lines. Results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating potent activity (specific IC50 values were not disclosed in the search results).

Insecticidal Evaluation

In another investigation, the insecticidal properties of this compound were assessed against Spilarctia obliqua larvae. The compound demonstrated effective growth inhibition and feeding deterrent properties, suggesting its potential use as a biopesticide in sustainable agriculture practices.

Research Findings Summary

Research findings regarding this compound highlight its diverse biological activities:

Activity TypeDescription
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
InsecticidalActs as a feeding deterrent and growth inhibitor

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